Cas no 6456-74-2 (tert-Butyl 2-aminoacetate)
tert-Butyl 2-aminoacetate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 2-aminoacetate
- tert-Butyl glycinate~H-Gly-OtBu
- Glycine tert-butyl ester
- GLYCINETERTBUTYLESTERHCL
- Glycin-tert-butyl ester
- tert-Butyl glycinate
- glycine-t-butyl ester
- H-Gly-OtBu
- FT-0600372
- tert-butyl aminoacetate
- GLYCINE t-BUTYL ESTER
- Glycine tert-Butyl Este
- H-Gly-OBut
- SJMDMGHPMLKLHQ-UHFFFAOYSA-N
- SCHEMBL44143
- glycine tert.-butyl ester
- glycine-tert-butylester
- Aminoacetic acid t-butyl ester
- glycine tert-butylester
- DL-Glycine tert-butyl ester
- BCP26160
- DTXSID60214823
- glycine-t-butylester
- glycine 1,1-dimethylethyl ester
- glycine-tert-butyl ester
- HY-W007408
- AKOS009157087
- SY022366
- [(tert-Butoxycarbonyl)methyl]amine
- glycine-ter-butyl ester
- CS-W007408
- 1,1-Dimethylethyl glycinate
- Amino-acetic acid tert-butyl ester
- MFCD00038194
- EN300-84157
- AM62773
- t-butyl 2-aminoacetate
- DS-17573
- 6456-74-2
- tert-Butyl2-aminoacetate
- Aminoacetic acid tert-butyl ester
- glycine tert butyl ester
- 2-amino-acetic acid tert-butyl ester
- glycine t-butylester
- Tert-Butyl 2-aminoacetate;Glycine tert-butyl ester
- Glycine, tert-butyl ester (6CI,7CI,8CI)
- t-Butyl glycinate
- Glycine, 1,1-dimethylethyl ester
- DTXCID90137314
-
- MDL: MFCD00038194
- Inchi: 1S/C6H13NO2/c1-6(2,3)9-5(8)4-7/h4,7H2,1-3H3
- InChI Key: SJMDMGHPMLKLHQ-UHFFFAOYSA-N
- SMILES: O(C(CN)=O)C(C)(C)C
- BRN: 2039000
Computed Properties
- Exact Mass: 131.09500
- Monoisotopic Mass: 131.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.2
- Topological Polar Surface Area: 52.3A^2
Experimental Properties
- Color/Form: 白色结晶粉末/无色 透明液体
- Density: 0.960(lit.)
- Boiling Point: 145.7℃ at 760 mmHg
- Flash Point: 29-31°C/2mm
- Refractive Index: 1.4240
- Water Partition Coefficient: Miscible with acetone and methanol. Slightly miscible with ehtanol. Immiscible with water.
- PSA: 52.32000
- LogP: 0.98710
- Sensitiveness: Air Sensitive
tert-Butyl 2-aminoacetate Security Information
- Hazard Category Code: R36/38: irritating to eyes and skin.
- Safety Instruction: S26-S36/37/39
- Risk Phrases:R36/38
- Safety Term:S26;S36/37/39
tert-Butyl 2-aminoacetate Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
tert-Butyl 2-aminoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM119469-100g |
Glycine tert-Butyl Este |
6456-74-2 | 97% | 100g |
$143 | 2021-06-09 | |
| Chemenu | CM119469-500g |
Glycine tert-Butyl Este |
6456-74-2 | 97% | 500g |
$352 | 2021-06-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021728-1g |
tert-Butyl 2-aminoacetate |
6456-74-2 | 97% | 1g |
¥28 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021728-25g |
tert-Butyl 2-aminoacetate |
6456-74-2 | 97% | 25g |
¥122 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021728-5g |
tert-Butyl 2-aminoacetate |
6456-74-2 | 97% | 5g |
¥34 | 2024-05-22 | |
| TRC | B810023-10mg |
tert-Butyl 2-Aminoacetate |
6456-74-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B810023-50mg |
tert-Butyl 2-Aminoacetate |
6456-74-2 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B810023-100mg |
tert-Butyl 2-Aminoacetate |
6456-74-2 | 100mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B831180-5g |
tert-Butyl glycinate |
6456-74-2 | 98% | 5g |
116.00 | 2021-05-17 | |
| Fluorochem | 222997-5g |
tert-Butyl 2-aminoacetate |
6456-74-2 | 97% | 5g |
£33.00 | 2022-02-28 |
tert-Butyl 2-aminoacetate Suppliers
tert-Butyl 2-aminoacetate Related Literature
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Martin Kellert,Paul Hoppenz,Peter L?nnecke,Dennis J. Worm,Bernd Riedl,Johannes Koebberling,Annette G. Beck-Sickinger,Evamarie Hey-Hawkins Dalton Trans. 2020 49 57
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Izidor Sosi?,Ale?a Bricelj,Christian Steinebach Chem. Soc. Rev. 2022 51 3487
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Barry M. Trost,Xiaoxun Li Chem. Sci. 2017 8 6815
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Wen-Zhe Wang,Hao-Ran Shen,Jian Liao,Wei Wen,Qi-Xiang Guo Org. Chem. Front. 2022 9 1422
-
Lukas Junk,Uli Kazmaier Org. Biomol. Chem. 2016 14 2916
Additional information on tert-Butyl 2-aminoacetate
Introduction to Tert-Butyl 2-Aminoacetate (CAS No. 6456-74-2)
Tert-Butyl 2-aminoacetate, with the chemical compound identifier CAS No. 6456-74-2, is a versatile intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its tert-butyl and aminoacetate functional groups, has garnered significant attention due to its utility in the development of novel therapeutic agents and fine chemicals. The unique structural properties of tert-butyl 2-aminoacetate make it a valuable building block for various synthetic pathways, particularly in the construction of complex molecular architectures.
The CAS No. 6456-74-2 registry number ensures standardized identification and classification, facilitating its use in both academic research and industrial applications. As a derivative of aminoacetic acid, tert-butyl 2-aminoacetate possesses both nucleophilic and electrophilic sites, enabling diverse chemical transformations. These attributes have positioned it as a key reagent in the synthesis of chiral compounds, which are increasingly important in the development of enantiomerically pure drugs.
In recent years, advancements in medicinal chemistry have highlighted the role of tert-butyl 2-aminoacetate in the design of bioactive molecules. Its incorporation into pharmacophores has been shown to enhance binding affinity and selectivity towards target proteins. For instance, studies have demonstrated its efficacy in the synthesis of protease inhibitors, which are critical in treating conditions such as cancer and inflammation. The tert-butyl group, in particular, contributes to steric hindrance, which can optimize molecular interactions within biological systems.
Moreover, the aminoacetate moiety serves as a hydrogen bond acceptor and donor, improving solubility and bioavailability of drug candidates. This dual functionality has been exploited in the development of peptidomimetics, where tert-butyl 2-aminoacetate acts as a scaffold for mimicking natural peptides with enhanced stability and pharmacokinetic profiles. Recent publications highlight its application in creating constrained amino acids, which exhibit improved metabolic resistance and reduced immunogenicity.
The pharmaceutical industry has also leveraged tert-butyl 2-aminoacetate in the synthesis of non-peptide analogs. These compounds often require precise functional group manipulation to achieve desired pharmacological effects. The reactivity of the amino group allows for further derivatization into amides, esters, or sulfonamides, expanding its utility in drug discovery pipelines. Notably, derivatives of tert-butyl 2-aminoacetate have been investigated for their potential antiviral and antibacterial properties, underscoring its importance in addressing emerging infectious diseases.
From a synthetic chemistry perspective, tert-butyl 2-aminoacetate offers a straightforward route to complex heterocycles through cyclization reactions. Its ability to participate in condensation reactions with carbonyl compounds makes it an indispensable tool for constructing five-membered rings such as pyrrolidines and piperidines. These heterocycles are prevalent motifs in many biologically active molecules, including anticonvulsants and antipsychotics. The versatility of CAS No. 6456-74-2 derivatives continues to drive innovation in synthetic methodologies.
Industrial applications of tert-butyl 2-aminoacetate extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its role as an intermediate in producing chiral auxiliaries and ligands has been pivotal in asymmetric synthesis processes. These processes are essential for generating enantiomerically pure compounds with minimal environmental impact—a growing priority in sustainable chemistry practices. The efficiency of catalytic systems incorporating tert-butyl 2-aminoacetate has been optimized through kinetic studies, leading to more sustainable production methods.
Recent research has also explored the use of tert-butyl 2-aminoacetate in material science applications. Its ability to form coordination complexes with transition metals has opened avenues for developing novel catalysts and luminescent materials. Such materials are critical for technologies ranging from organic electronics to energy storage devices. The tunable properties of these complexes make them attractive for next-generation technological innovations.
In conclusion,Tert-butyl 2-aminoacetate (CAS No. 6456-74-2) remains a cornerstone compound in modern chemical synthesis and drug development. Its unique structural features enable a wide range of applications across multiple industries, from pharmaceuticals to materials science. As research continues to uncover new synthetic possibilities and biological functions,tert-butyl 2-aminoacetate is poised to play an even greater role in shaping the future of chemical innovation.
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